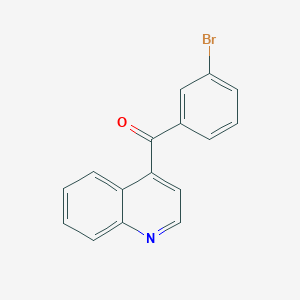

4-(3-Bromobenzoyl)quinoline

Overview

Description

4-(3-Bromobenzoyl)quinoline is an important intermediate in the synthesis of various organic compounds such as pharmaceuticals, dyes, and pigments . It is a colorless solid with a melting point of 91-93°C and is soluble in organic solvents .

Synthesis Analysis

The synthesis of quinoline derivatives like 4-(3-Bromobenzoyl)quinoline has been extensively studied. A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, the use of enaminone as a replacement for 1,3-dicarbinols improves the yield and practicality of the reaction .Molecular Structure Analysis

The molecular structure and spectroscopic characteristics of quinoline derivatives, similar to 4-(3-Bromobenzoyl)quinoline, have been extensively studied using quantum chemical calculations. These studies provide insights into the electronic structure and potential biological applications of these compounds.Chemical Reactions Analysis

Chemical reactions of 4-(3-Bromobenzoyl)quinoline derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4-(3-Bromobenzoyl)quinolines with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Physical And Chemical Properties Analysis

4-(3-Bromobenzoyl)quinoline is a colorless solid with a melting point of 91-93°C and is soluble in organic solvents . It has a molecular weight of 312.16 g/mol .Scientific Research Applications

Quantum Chemical Calculations and Spectroscopic Characterizations

- The molecular structure and spectroscopic characteristics of quinoline derivatives, similar to 4-(3-Bromobenzoyl)quinoline, have been extensively studied using quantum chemical calculations. These studies provide insights into the electronic structure and potential biological applications of these compounds (Wazzan et al., 2016).

Synthesis and Derivatization

- 4-(3-Bromobenzoyl)quinoline analogs have been synthesized for various applications, including the production of complex tetracyclic alkaloids and other biologically active compounds. These synthetic methods highlight the versatility of quinoline derivatives in organic chemistry (Chuang et al., 2013).

Applications in Material Science

- Quinoline derivatives have been used in the development of novel materials, including dyes and pigments. These compounds exhibit unique electronic and optical properties, making them suitable for applications in material science (Rufchahi & Gilani, 2012).

Biological and Pharmaceutical Research

- In the field of pharmaceutical research, quinoline derivatives like 4-(3-Bromobenzoyl)quinoline are used in the synthesis of compounds with potential biological activities. These activities include antimicrobial properties and kinase inhibition, demonstrating the significance of these compounds in drug discovery (Zhang et al., 2002).

Analytical Chemistry Applications

- Quinoline derivatives have been employed as reagents in analytical chemistry for the detection and quantification of biomolecules like proteins, amines, and lipoproteins. These compounds provide sensitive and specific detection methods, essential in biochemical analysis (You et al., 1997).

Mechanism of Action

Safety and Hazards

4-(3-Bromobenzoyl)quinoline may cause skin irritation and serious eye damage. It may also cause respiratory irritation if inhaled . Therefore, it is recommended to avoid breathing dust, wash skin thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, synthetic and medicinal chemists are expected to produce greener and more sustainable chemical processes . This includes multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

properties

IUPAC Name |

(3-bromophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMPEGXOVNRXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Bromobenzoyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)

![methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B1383199.png)

![2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1383202.png)

![4-(Bicyclo[1.1.1]pentan-1-yl)phenol](/img/structure/B1383207.png)